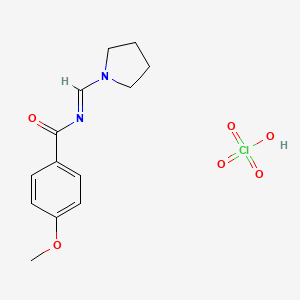
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid is a compound that combines a benzamide derivative with a perchloric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide typically involves the reaction of 4-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with perchloric acid to yield the final compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide
Major Products
Oxidation: 4-methoxybenzoic acid derivatives
Reduction: 4-methoxy-N-(pyrrolidin-1-ylmethyl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde
- 4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl-benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
58415-29-5 |
|---|---|
Molecular Formula |
C13H17ClN2O6 |
Molecular Weight |
332.73 g/mol |
IUPAC Name |
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid |
InChI |
InChI=1S/C13H16N2O2.ClHO4/c1-17-12-6-4-11(5-7-12)13(16)14-10-15-8-2-3-9-15;2-1(3,4)5/h4-7,10H,2-3,8-9H2,1H3;(H,2,3,4,5) |
InChI Key |
UDMKRGUSSSZPSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=CN2CCCC2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















